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molecular formula C5Cl3F2N B8533936 Pyridine, 3,4,5-trichloro-2,6-difluoro- CAS No. 5958-25-8

Pyridine, 3,4,5-trichloro-2,6-difluoro-

Cat. No. B8533936
M. Wt: 218.41 g/mol
InChI Key: XOUHUCXTEKWSMO-UHFFFAOYSA-N
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Patent
US04542221

Procedure details

The method for this Example was similar to Example 1 except as follows. The reaction mixture contained 251.3 g (1.0 mole) pentachloropyridine and 236.9 g (4.0 mole KF) of the KF/FeCl3 mixture, and the reaction temperature was 350° C. and the pressure was 340 psig. There was obtained, 4.3 percent yield of a mixture of 2,4-difluoro-3,5,6-trichloropyridine and 2,6-difluoro-3,4,5-trichloropyridine and 54.2 percent yield of 3,5-dichloro-2,4,6-trifluoropyridine and a 24.9 percent yield of 3-chloro-2,4,5,6-tetrafluoropyridine.
Quantity
251.3 g
Type
reactant
Reaction Step One
[Compound]
Name
KF FeCl3
Quantity
236.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
4.3%

Identifiers

REACTION_CXSMILES
ClC1N=C(Cl)C(Cl)=C(Cl)C=1Cl.[F:12][C:13]1[C:18]([Cl:19])=[C:17]([F:20])[C:16]([Cl:21])=[C:15](Cl)[N:14]=1.[F:23]C1C(Cl)=C(Cl)C(Cl)=C(F)N=1>>[Cl:21][C:16]1[C:15]([F:23])=[N:14][C:13]([F:12])=[C:18]([Cl:19])[C:17]=1[F:20]

Inputs

Step One
Name
Quantity
251.3 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Step Two
Name
KF FeCl3
Quantity
236.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=C(C(=C1Cl)F)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=C(C(=C1Cl)Cl)Cl)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 350° C.
CUSTOM
Type
CUSTOM
Details
There was obtained

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.3%
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1F)Cl)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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